PGlu-3-methyl-His-Pro-NH2 (TFA)
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Overview
Description
This compound enhances binding to pituitary thyrotropin-releasing hormone receptors and increases the stimulation of thyroid-stimulating hormone (TSH) release from the pituitary . It has a high affinity for the TRH receptor in the central nervous system and is more potent in eliciting behavioral effects and the release of both growth hormone and thyroid-stimulating hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PGlu-3-methyl-His-Pro-NH2 (TFA) involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA .
Industrial Production Methods
Industrial production of PGlu-3-methyl-His-Pro-NH2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
PGlu-3-methyl-His-Pro-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
PGlu-3-methyl-His-Pro-NH2 (TFA) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating hormone release and its effects on the central nervous system.
Medicine: Explored for potential therapeutic applications in disorders related to thyroid function and growth hormone deficiencies.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
PGlu-3-methyl-His-Pro-NH2 (TFA) exerts its effects by binding to thyrotropin-releasing hormone receptors in the pituitary gland. This binding enhances the release of thyroid-stimulating hormone, which in turn stimulates the thyroid gland to produce thyroid hormones. The compound’s high affinity for TRH receptors in the central nervous system also contributes to its potent behavioral effects and the release of growth hormone .
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): The parent compound from which PGlu-3-methyl-His-Pro-NH2 (TFA) is derived.
PGlu-Glu-Pro-NH2: Another modified TRH peptide with similar properties.
PGlu-His-Pro-NH2: A closely related peptide with slight structural differences
Uniqueness
PGlu-3-methyl-His-Pro-NH2 (TFA) is unique due to its enhanced binding affinity to TRH receptors and its increased potency in stimulating TSH release. These properties make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4.C2HF3O2/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25;3-2(4,5)1(6)7/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26);(H,6,7)/t11-,12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHROLUALQYBURQ-QKWXXBCPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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